Bis(diallyldithiocarbamato-S,S')zinc

Description

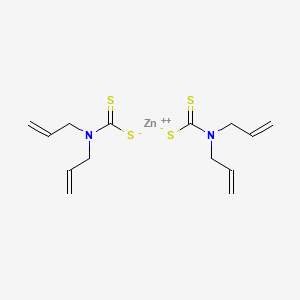

Bis(diallyldithiocarbamato-S,S')zinc (CAS 6303-10-2) is a zinc(II) complex with two diallyldithiocarbamate ligands coordinated via sulfur atoms. Its molecular formula is C₁₄H₂₀N₂S₄Zn, and it belongs to the broader class of zinc dithiocarbamates, which are characterized by the general formula [Zn(S₂CNR₂)₂], where R represents organic substituents . These complexes are notable for their diverse coordination geometries (tetrahedral, trigonal bipyramidal, or dimeric structures) and applications in materials science, catalysis, and rubber vulcanization. The diallyl substituents in this compound introduce unsaturated allyl groups, which may influence its reactivity and thermal stability compared to alkyl- or aryl-substituted analogs.

Properties

CAS No. |

18918-13-3 |

|---|---|

Molecular Formula |

C14H20N2S4Zn |

Molecular Weight |

410.0 g/mol |

IUPAC Name |

zinc;N,N-bis(prop-2-enyl)carbamodithioate |

InChI |

InChI=1S/2C7H11NS2.Zn/c2*1-3-5-8(6-4-2)7(9)10;/h2*3-4H,1-2,5-6H2,(H,9,10);/q;;+2/p-2 |

InChI Key |

BEPJQQCXNPCQKK-UHFFFAOYSA-L |

Canonical SMILES |

C=CCN(CC=C)C(=S)[S-].C=CCN(CC=C)C(=S)[S-].[Zn+2] |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Bis(diallyldithiocarbamato-S,S')zinc is used as a precursor for the synthesis of other zinc-based compounds and as a catalyst in organic reactions. Biology: The compound has been studied for its potential antimicrobial properties. Medicine: Research is ongoing to explore its use in drug delivery systems and as an imaging agent. Industry: It is used in the vulcanization of rubber and as a stabilizer in the production of certain plastics.

Mechanism of Action

The mechanism by which Bis(diallyldithiocarbamato-S,S')zinc exerts its effects involves its ability to coordinate to metal ions and form stable complexes. The molecular targets and pathways involved include interactions with enzymes and proteins that are crucial for biological processes.

Comparison with Similar Compounds

Comparison with Similar Zinc Dithiocarbamate Complexes

Zinc dithiocarbamates are classified based on the substituents (R) attached to the dithiocarbamate ligand. Below is a detailed comparison of Bis(diallyldithiocarbamato-S,S')zinc with dialkyl, diaryl, and mixed-ligand derivatives.

Structural and Geometric Differences

- Dialkyl Derivatives (e.g., Zinc Diethyldithiocarbamate, Zinc Dibutyldithiocarbamate): Zinc Diethyldithiocarbamate ([Zn(S₂CNEt₂)₂]): Forms monomeric tetrahedral structures in the solid state . The ethyl groups are small, allowing for minimal steric hindrance. Zinc Dibutyldithiocarbamate ([Zn(S₂CNBu₂)₂]): Larger butyl substituents lead to binuclear structures with five-coordinate zinc centers. For example, [Zn₂{(n-Bu)₂NCS₂}₄] features two zinc atoms bridged by dithiocarbamate ligands .

- Diaryl Derivatives (e.g., [Zn{S₂CN(p-tol)₂}₂]): Bulky aryl groups (e.g., p-tolyl, 2-naphthyl) influence coordination. While [Zn{S₂CN(p-tol)₂}₂] adopts a monomeric tetrahedral structure, the bulkier [Zn{S₂CN(2-nap)₂}₂] forms dimeric pairs with five-coordinate zinc centers .

Thermal Stability and Reactivity

- Thermal Decomposition: Diethyl and dibutyl derivatives decompose at 177°C and 107–108°C, respectively, to form ZnS nanoparticles . Diaryl derivatives exhibit higher thermal stability due to aromatic substituents. For example, [Zn{S₂CN(p-anisyl)₂}₂] degrades above 200°C . this compound: Allyl groups may lower thermal stability compared to aryl analogs but enhance reactivity in polymerization or vulcanization processes due to unsaturated bonds.

Data Tables

Table 1: Structural and Thermal Properties of Selected Zinc Dithiocarbamates

| Compound | Substituents (R) | Coordination Geometry | Melting Point (°C) | Application(s) |

|---|---|---|---|---|

| [Zn(S₂CNEt₂)₂] | Diethyl | Tetrahedral | 177 | Rubber accelerator, ZnS SSP |

| [Zn(S₂CNBu₂)₂] | Dibutyl | Binuclear | 107–108 | ZnS SSP, catalysis |

| [Zn{S₂CN(p-tol)₂}₂] | Di-p-tolyl | Tetrahedral | >200 | ZnS SSP |

| This compound | Diallyl | Likely tetrahedral* | N/A | Potential SSP, vulcanization |

*Inferred from structural trends in dialkyl derivatives .

Table 2: Comparative Analysis of Ligand Effects

| Property | Dialkyl (e.g., Et, Bu) | Diaryl (e.g., p-tolyl) | Diallyl |

|---|---|---|---|

| Steric Bulk | Low to moderate | High | Moderate |

| Thermal Stability | Moderate | High | Likely moderate |

| Reactivity in SSPs | High | Moderate | High (allyl mobility) |

| Structural Flexibility | Monomeric | Mono-/Dimeric | Monomeric* |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.